

# In Silico Analysis of 1-Caffeoylquinic Acid: A Technical Guide to its Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |  |  |  |
|----------------------|-----------------------|-----------|--|--|--|
| Compound Name:       | 1-Caffeoylquinic acid |           |  |  |  |
| Cat. No.:            | B1247766              | Get Quote |  |  |  |

## **Executive Summary**

**1-Caffeoylquinic acid** (1-CQA), a member of the caffeoylquinic acid (CQA) family of phenolic compounds, has garnered significant attention for its diverse pharmacological potential. As a less-studied isomer compared to its prevalent counterpart, chlorogenic acid (5-CQA), the application of in silico computational methods provides a rapid, cost-effective, and powerful avenue to explore its molecular interactions and therapeutic promise. This technical whitepaper provides an in-depth guide to the computational studies surrounding 1-CQA and its closely related isomers, summarizing key bioactive properties, detailing the methodologies used in their investigation, and presenting quantitative data and molecular pathways. The findings underscore the potential of CQAs in antiviral, antioxidant, anticancer, and neuroprotective applications, warranting further investigation.

## Introduction to Caffeoylquinic Acids (CQAs)

Caffeoylquinic acids are esters formed between caffeic acid and quinic acid. The position of the caffeoyl group on the quinic acid ring gives rise to various isomers, such as 3-CQA (neochlorogenic acid), 4-CQA (cryptochlorogenic acid), and 5-CQA (chlorogenic acid).[1][2] These compounds are widely distributed in plants, coffee, and propolis and are known for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antiviral, neuroprotective, and anticancer effects.[1][3] Computational studies, or in silico methods, have become indispensable in drug discovery for predicting the interactions of these compounds with biological targets, elucidating mechanisms of action, and assessing their pharmacokinetic profiles before undertaking costly experimental validation.



## In Silico Bioactivity Analysis Antiviral Activity

Computational studies have explored CQAs as potential inhibitors of various viral proteins. Molecular docking simulations have been used to assess the binding affinity of CQA isomers to key viral enzymes.

- SARS-CoV-2: Several CQA isomers, including 3-CQA, 4-CQA, and 5-CQA, were evaluated for their potential to inhibit the SARS-CoV-2 Main Protease (Mpro), a crucial enzyme for viral replication.[1] The studies showed that these compounds could potentially bind to the active site of Mpro, forming stable complexes.[1] Dicaffeoylquinic acid (diCQA) derivatives, such as 4,5-DCQA, exhibited even stronger binding affinities.[1]
- Rift Valley Fever Virus (RVFV): The host protein LRP1 has been identified as a target for
  inhibiting RVFV entry. Molecular docking studies showed that CQA and diCQA compounds,
  specifically 3,5-dicaffeoylquinic acid (compound 6) and 4-caffeoylquinic acid (compound 2),
  had strong inhibitory potential against the LRP1(CR17) domain with high docking scores.[4]
- Zika Virus: An in silico study on compounds from the fungus Lentinus crinitus identified 1,3,4-di-O-Caffeoylquinic acid as a promising candidate for inhibiting the Zika virus.[5]

### **Enzyme Inhibition and Antioxidant Activity**

The antioxidant properties of CQAs have been extensively studied using computational methods, particularly focusing on their ability to inhibit enzymes that produce reactive oxygen species (ROS).

- Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is a key enzyme in purine metabolism
  that generates ROS.[6] Molecular docking and dynamics simulations have shown that 5CQA has a good affinity for the active site of the XO enzyme, forming a stable complex.[6][7]
  This inhibitory action is considered a key mechanism behind the antioxidant effects of CQAs.
  [7]
- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a therapeutic target for diabetes, obesity, and cancer.[8] Caffeoylquinic acid derivatives have been identified as



natural PTP1B inhibitors.[8] Molecular docking simulations suggest that chlorogenic acid (5-CQA) binds to an allosteric site of PTP1B, acting as a noncompetitive inhibitor.[8]

## **Anticancer Activity**

In silico models have been pivotal in exploring the anticancer potential of CQAs by identifying their interactions with key proteins in cancer signaling pathways.

- p53 Regulation: The p53 protein plays a crucial role in preventing cancer formation.
   Molecular docking experiments have assessed the antagonist role of CQA isomers against the p53 protein.[9] The results indicated that 4-CQA had the highest binding energy to the L1/S3 pocket of p53, suggesting a potential anti-apoptotic role that could be beneficial as an adjuvant to radiotherapy.[9]
- Inhibition of Glycolytic Enzymes: In breast cancer, the glycolytic enzymes phosphoglycerate kinase 1 (PGK1) and pyruvate kinase M2 (PKM2), along with the transcription factor STAT3, are implicated in cancer progression.[10] In silico results for quinazolines bearing a caffeoyl moiety showed strong binding affinities towards PGK1, PKM2, and STAT3 proteins, suggesting that targeting this pathway could induce apoptosis.[10][11]
- Estrogen Receptor (ERα) Interaction: In a study on MCF-7 breast cancer cells, molecular docking was used to evaluate the interaction of caffeic acid with estrogen receptor alpha.[12]

## **Neuroprotective and Anti-Aging Effects**

Computational approaches have provided insights into the mechanisms behind the neuroprotective and potential anti-aging effects of CQAs.

- Insulin/IGF-1 Signaling (IIS) Pathway: The insulin-like growth factor-1 receptor (IGFR) is an important target for longevity.[13] Molecular docking was used to explore the interactions between six CQA representatives and IGFR.[13] The results showed that all compounds fit well within the active pocket of IGFR, with 3,5-diCQA exhibiting the strongest affinity, suggesting a mechanism for lifespan extension by downregulating the IIS pathway.[13][14]
- Amyloid-β Induced Toxicity: CQA derivatives have shown neuroprotective effects against amyloid-β (Aβ) induced toxicity in PC-12 cells.[15] These effects are attributed to the



alleviation of oxidative stress.[15][16] Dicaffeoylquinic acids, in particular, show potent neuroprotective activity.[15]

## **Quantitative Data Summary**

The following tables summarize the quantitative data from various in silico studies, primarily focusing on binding affinities and inhibitory concentrations.

Table 1: Molecular Docking Scores of Caffeoylquinic Acids against Various Protein Targets



| Compound/Iso<br>mer                         | Protein Target        | Docking Score / Binding Energy (kcal/mol) | Bioactivity | Source   |
|---------------------------------------------|-----------------------|-------------------------------------------|-------------|----------|
| 3-Caffeoylquinic acid (3-CQA)               | SARS-CoV-2<br>Mpro    | -6.44                                     | Antiviral   | [1]      |
| 4-Caffeoylquinic acid (4-CQA)               | SARS-CoV-2<br>Mpro    | -6.11                                     | Antiviral   | [1]      |
| 5-Caffeoylquinic acid (5-CQA)               | SARS-CoV-2<br>Mpro    | -6.48                                     | Antiviral   | [1]      |
| 3,4-<br>Dicaffeoylquinic<br>acid (3,4-DCQA) | SARS-CoV-2<br>Mpro    | -7.01                                     | Antiviral   | [1]      |
| 4,5-<br>Dicaffeoylquinic<br>acid (4,5-DCQA) | SARS-CoV-2<br>Mpro    | -7.40                                     | Antiviral   | [1]      |
| 4-Caffeoylquinic acid (4-CQA)               | p53 (L1/S3<br>pocket) | -5.41                                     | Anticancer  | [9]      |
| 5-Caffeoylquinic acid (5-CQA)               | p53 (L1/S3<br>pocket) | -4.81                                     | Anticancer  | [9]      |
| 3-Caffeoylquinic acid (3-CQA)               | p53 (L1/S3<br>pocket) | -4.62                                     | Anticancer  | [9]      |
| 3,5-<br>Dicaffeoylquinic<br>acid            | RVFV<br>LRP1(CR17)    | -8.117                                    | Antiviral   | [4]      |
| 4-Caffeoylquinic acid                       | RVFV<br>LRP1(CR17)    | -7.969                                    | Antiviral   | [4]      |
| Caffeoyl-<br>quinazoline<br>derivative 2    | PGK1                  | -7.2 (ΔG)                                 | Anticancer  | [10][11] |



| Caffeoyl-<br>quinazoline<br>derivative 2 | PKM2  | -7.5 (ΔG) | Anticancer | [10][11] |
|------------------------------------------|-------|-----------|------------|----------|
| Caffeoyl-<br>quinazoline<br>derivative 2 | STAT3 | -7.9 (ΔG) | Anticancer | [10][11] |
| Caffeoyl-<br>quinazoline<br>derivative 3 | PGK1  | -7.9 (ΔG) | Anticancer | [10][11] |
| Caffeoyl-<br>quinazoline<br>derivative 3 | PKM2  | -8.5 (ΔG) | Anticancer | [10][11] |
| Caffeoyl-<br>quinazoline<br>derivative 3 | STAT3 | -8.7 (ΔG) | Anticancer | [10][11] |

Table 2: In Vitro Inhibitory Concentrations (IC50) Supported by In Silico Findings



| Compound/Iso<br>mer                      | Target/Cell<br>Line                           | IC50 Value | Bioactivity  | Source   |
|------------------------------------------|-----------------------------------------------|------------|--------------|----------|
| Chlorogenic Acid<br>(5-CQA)              | Protein Tyrosine<br>Phosphatase 1B<br>(PTP1B) | 11.1 μΜ    | Antidiabetic | [8]      |
| Caffeoyl-<br>quinazoline<br>derivative 2 | PGK1                                          | 1.04 μM/mL | Anticancer   | [10][11] |
| Caffeoyl-<br>quinazoline<br>derivative 2 | PKM2                                          | 0.32 μM/mL | Anticancer   | [10][11] |
| Caffeoyl-<br>quinazoline<br>derivative 3 | PGK1                                          | 0.55 μg/mL | Anticancer   | [10][11] |
| Caffeoyl-<br>quinazoline<br>derivative 3 | PKM2                                          | 0.21 μg/mL | Anticancer   | [10][11] |
| Caffeic Acid                             | MCF-7 Breast<br>Cancer Cells                  | 159 μg/mL  | Anticancer   | [17]     |

## **Detailed Experimental Protocols**

This section outlines the generalized computational methodologies employed in the cited studies.

## **Molecular Docking**

Molecular docking predicts the preferred orientation of one molecule (ligand) when bound to a second (protein/receptor) to form a stable complex.

- Ligand Preparation:
  - Obtain the 2D structure of the CQA isomer, often as a SMILES string.



- Convert the 2D structure to a 3D structure using computational chemistry software (e.g., Avogadro, ChemDraw).
- Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).[1]
- Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT for AutoDock).

#### Protein Preparation:

- Retrieve the 3D crystal structure of the target protein from a public database like the Protein Data Bank (PDB).[1]
- Prepare the protein by removing water molecules, co-crystallized ligands, and any nonessential chains.
- Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges).
- Save the prepared protein in the appropriate format (e.g., PDBQT).

#### Grid Generation and Docking:

- Define a simulation box (grid) around the active or allosteric site of the target protein. The grid dimensions must be large enough to encompass the entire binding pocket.
- Execute the docking simulation using software like AutoDock.[9] The algorithm (e.g., Lamarckian Genetic Algorithm) will explore various conformations and orientations of the ligand within the grid box.
- The program calculates the binding energy for each pose, and the results are clustered and ranked.

#### Analysis:

 Analyze the lowest energy (best) binding pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues of the protein.



### **Molecular Dynamics (MD) Simulation**

MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-protein complex.

#### System Preparation:

- Use the best-ranked docked complex from the molecular docking study as the starting structure.
- Place the complex in a periodic simulation box (e.g., cubic or dodecahedron).
- Solvate the system with an explicit water model (e.g., TIP3P).
- Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

#### Simulation Protocol:

- Energy Minimization: Perform a series of energy minimization steps (e.g., using the steepest descent algorithm) to relax the system and remove any steric clashes.
- Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by pressure equilibration to the desired pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This ensures the system reaches a stable state.
- Production Run: Run the main MD simulation for a specified duration (e.g., 5 ns to 50 ns)
   to generate trajectories.[9]

#### Trajectory Analysis:

 Analyze the generated trajectories to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and Radius of Gyration (Rg) to measure the compactness of the complex over time.[9]

## **ADMET and Drug-Likeness Prediction**



ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction helps assess the pharmacokinetic and pharmacodynamic properties of a compound.

- Input:
  - Provide the chemical structure of the CQA isomer, typically as a SMILES string, to a webbased prediction tool such as SwissADME or Toxtree.[9][18]
- Prediction and Analysis:
  - The software calculates various physicochemical properties (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors).
  - It evaluates the compound's "drug-likeness" based on established rules like Lipinski's Rule
     of Five.[9]
  - Pharmacokinetic properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes are predicted.
  - Toxicity profiles, including potential carcinogenicity or mutagenicity, are estimated.[18]

## Visualizations: Workflows and Signaling Pathways General In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for the computational analysis of a natural compound like **1-Caffeoylquinic acid**.





Click to download full resolution via product page

Caption: A generalized workflow for in silico bioactivity studies.



# CQA-Mediated Downregulation of Insulin/IGF-1 Signaling

This pathway illustrates the potential anti-aging mechanism of CQAs as predicted by molecular docking studies targeting the Insulin/IGF-1 receptor (IGFR).[13]





Click to download full resolution via product page

Caption: CQA inhibition of IGFR promotes longevity via DAF-16/FOXO.

## Anticancer Mechanism via PGK1/PKM2/STAT3 Pathway Inhibition

This diagram shows the proposed mechanism by which CQA derivatives induce apoptosis in breast cancer cells by targeting key metabolic and signaling proteins.[10][11]





Click to download full resolution via product page

Caption: CQA derivatives induce apoptosis by inhibiting the PGK1-PKM2-STAT3 axis.

## **Conclusion and Future Directions**

In silico studies have consistently demonstrated the significant therapeutic potential of **1-Caffeoylquinic acid** and its related isomers across a range of diseases. Computational methods such as molecular docking, MD simulations, and ADMET prediction have provided valuable, atom-level insights into their mechanisms of action, highlighting their ability to interact with key biological targets in viral, metabolic, oncogenic, and neurodegenerative pathways. The quantitative data strongly support their roles as potent inhibitors of enzymes like SARS-CoV-2 Mpro, Xanthine Oxidase, and PTP1B, and as modulators of critical signaling proteins like p53 and IGFR.

While these computational findings are highly promising, they represent the initial step in the drug discovery pipeline. Future research must focus on the in vitro and in vivo experimental validation of these predictions. Furthermore, the synthesis of novel CQA derivatives, guided by structure-activity relationship (SAR) studies, could lead to the development of compounds with enhanced efficacy and improved pharmacokinetic profiles. The continued integration of computational and experimental approaches will be crucial in translating the promise of Caffeoylquinic acids into tangible therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Study on the Interactions Between Caffeoylquinic Acids With Bovine Serum Albumin: Spectroscopy, Antioxidant Activity, LC-MSn, and Molecular Docking Approach [frontiersin.org]
- 3. rsdjournal.org [rsdjournal.org]

### Foundational & Exploratory





- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A
   Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition
   [mdpi.com]
- 7. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of caffeoylquinic acid derivatives as natural protein tyrosine phosphatase 1B inhibitors from Artemisia princeps PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking and Dynamic Studies of Chlorogenic Acid Isomers as Antagonists of p53 Transcription Factor for Potential Adjuvant Radiotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Molecular Docking of Quinazolines Bearing Caffeoyl Moiety for Targeting of PGK1/PKM2/STAT3 Signaling Pathway in the Human Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. A promising strategy for investigating the anti-aging effect of natural compounds: a case study of caffeoylquinic acids PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective effect of caffeoylquinic acids from Artemisia princeps Pampanini against oxidative stress-induced toxicity in PC-12 cells [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In Silico Analysis of 1-Caffeoylquinic Acid: A Technical Guide to its Bioactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247766#in-silico-studies-of-1-caffeoylquinic-acid-bioactivity]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com